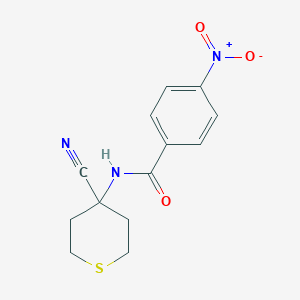

N-(4-cyanothian-4-yl)-4-nitrobenzamide

Description

N-(4-cyanothian-4-yl)-4-nitrobenzamide is a nitrobenzamide derivative characterized by a 4-cyanothian-4-yl substituent attached to the amide nitrogen. The 4-nitrobenzamide core is widely studied for its electron-withdrawing nitro group, which enhances thermal stability, bioactivity, and reactivity in polymer chemistry .

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c14-9-13(5-7-20-8-6-13)15-12(17)10-1-3-11(4-2-10)16(18)19/h1-4H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSSRMJOSSENKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanothian-4-yl)-4-nitrobenzamide typically involves the following steps:

-

Formation of the Thian-4-yl Intermediate: : The thian-4-yl group can be synthesized through a series of reactions starting from thiophene derivatives. A common method involves the bromination of thiophene, followed by a nucleophilic substitution to introduce the cyano group.

-

Coupling with 4-Nitrobenzoyl Chloride: : The thian-4-yl intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanothian-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

-

Substitution: : The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

-

Oxidation: : The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Amines, alcohols, in the presence of a base.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Reduction: N-(4-cyanothian-4-yl)-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the thian-4-yl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-cyanothian-4-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and cyano groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-4-nitrobenzamide depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group may also play a role in binding to specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural analogs of 4-nitrobenzamides, emphasizing substituent effects on synthesis, properties, and applications.

Table 1: Comparison of N-Substituted 4-Nitrobenzamide Derivatives

Substituent-Driven Property Variations

Steric and Electronic Effects

- Bulky Groups (e.g., 2,2-Diphenylethyl) : Enhance crystallinity and mechanical stability in hybrid materials. The ball-milling synthesis (solvent-free) achieves high efficiency (5-minute reaction time) and scalability .

- Hydroxyl Groups (e.g., 4-Hydroxyphenyl) : Improve polymer solubility and thermal stability, making such derivatives valuable in high-performance polyimides .

- Sulfamoyl/Chloro Groups : In compound 5o (), these groups confer potent enzyme inhibitory activity (IC₅₀ values in µM range), highlighting applications in diabetes therapeutics .

Structural and Analytical Insights

- Mass Spectrometry : N-(2,2-diphenylethyl)-4-nitrobenzamide fragments via three pathways, including β-scission (m/z 166) and benzyl elimination (m/z 269), confirmed by HRMS .

- Thermal Stability : Nitro groups in all analogs contribute to high decomposition temperatures, critical for material durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.